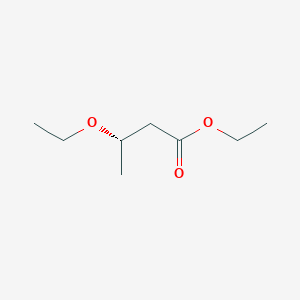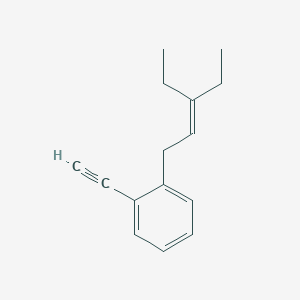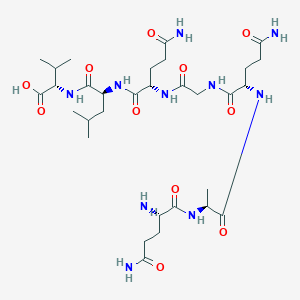
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is a complex oligopeptide composed of multiple amino acids. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. The unique sequence of amino acids in this compound contributes to its specific properties and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of subsequent amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the desired peptide sequence are inserted into microorganisms, which then produce the peptide through their natural protein synthesis machinery. This approach can be more cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine or cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reduction reactions can reverse oxidation processes or reduce disulfide bonds to thiols.
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis or chemical modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various chemical modifiers for substitution reactions. The reaction conditions typically involve controlled pH, temperature, and solvent systems to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield thiols. Substitution reactions can result in peptides with altered amino acid sequences and potentially different biological activities.
Scientific Research Applications
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- has several scientific research applications:
Chemistry: This compound can be used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: It can serve as a substrate for enzymatic studies or as a probe for investigating protein-protein interactions.
Medicine: The peptide may have therapeutic potential in treating diseases related to amino acid metabolism or protein misfolding.
Industry: It can be used in the production of peptide-based materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or structural stabilization of proteins.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in clinical nutrition and cell culture.
L-Valyl-L-alanine: Another dipeptide with distinct properties and uses in biochemical research.
γ-L-Glutamyl-L-alanine: A dipeptide involved in metabolic pathways and regulatory functions.
Uniqueness
L-Valine, L-glutaminyl-L-alanyl-L-glutaminylglycyl-L-glutaminyl-L-leucyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
676460-69-8 |
|---|---|
Molecular Formula |
C31H54N10O11 |
Molecular Weight |
742.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C31H54N10O11/c1-14(2)12-20(30(50)41-25(15(3)4)31(51)52)40-29(49)19(8-11-23(35)44)38-24(45)13-36-28(48)18(7-10-22(34)43)39-26(46)16(5)37-27(47)17(32)6-9-21(33)42/h14-20,25H,6-13,32H2,1-5H3,(H2,33,42)(H2,34,43)(H2,35,44)(H,36,48)(H,37,47)(H,38,45)(H,39,46)(H,40,49)(H,41,50)(H,51,52)/t16-,17-,18-,19-,20-,25-/m0/s1 |
InChI Key |
JDYPLMWWSPSWGB-BPBFDTGDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


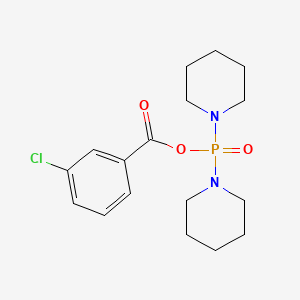
![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
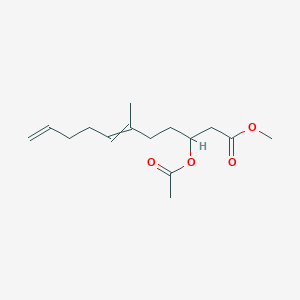
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)
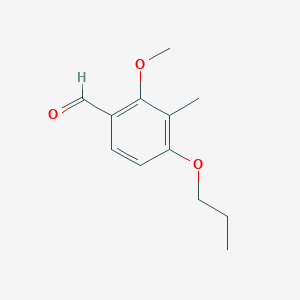
![Urea, N,N'-dimethyl-N-[[(phenylmethyl)imino]methyl]-](/img/structure/B12539838.png)
![Pyrrolo[2,3-B]pyrrolizine](/img/structure/B12539840.png)
![3-[8-(Trichlorosilyl)octyl]-1H-pyrrole](/img/structure/B12539843.png)
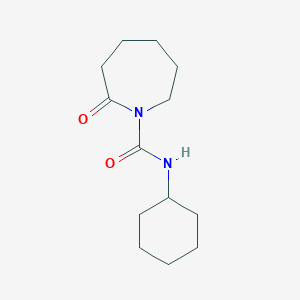
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)

![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
